

Application Notes and Protocols: Dimesitylborane as a Catalyst in Polymerization Reactions

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Compound of Interest

Compound Name: *Dimesitylborane*

Cat. No.: *B14672257*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dimesitylborane** as a catalyst in polymerization reactions, with a focus on its role in Frustrated Lewis Pair (FLP) chemistry. While direct applications of **dimesitylborane** as a primary polymerization catalyst are still an emerging area of research, its properties as a bulky Lewis acid make it a key component in FLP systems that can initiate and mediate polymerization. These notes offer theoretical background, practical protocols based on analogous systems, and potential applications.

Introduction to Dimesitylborane in Catalysis

Dimesitylborane ($\text{HB}(\text{Mes})_2$) is a sterically hindered organoborane that functions as a potent Lewis acid. The two bulky mesityl groups prevent the formation of classical Lewis adducts with many Lewis bases, leading to the formation of "Frustrated Lewis Pairs" (FLPs). This frustration imparts unique reactivity, enabling the activation of small molecules and the catalysis of various transformations, including polymerization.

Key Properties of **Dimesitylborane**:

- **High Steric Hindrance:** The mesityl groups create a crowded environment around the boron center.

- **Strong Lewis Acidity:** The electron-withdrawing nature of the aryl groups enhances the electrophilicity of the boron atom.
- **FLP Formation:** Readily forms FLPs with sterically hindered Lewis bases (e.g., bulky phosphines or amines).

Application: Frustrated Lewis Pair (FLP) Polymerization of Polar Vinyl Monomers

FLP polymerization is a powerful metal-free method for the polymerization of polar vinyl monomers like methyl methacrylate (MMA) and acrylates. The process is initiated by the cooperative action of a Lewis acid (**dimesitylborane**) and a Lewis base on the monomer.

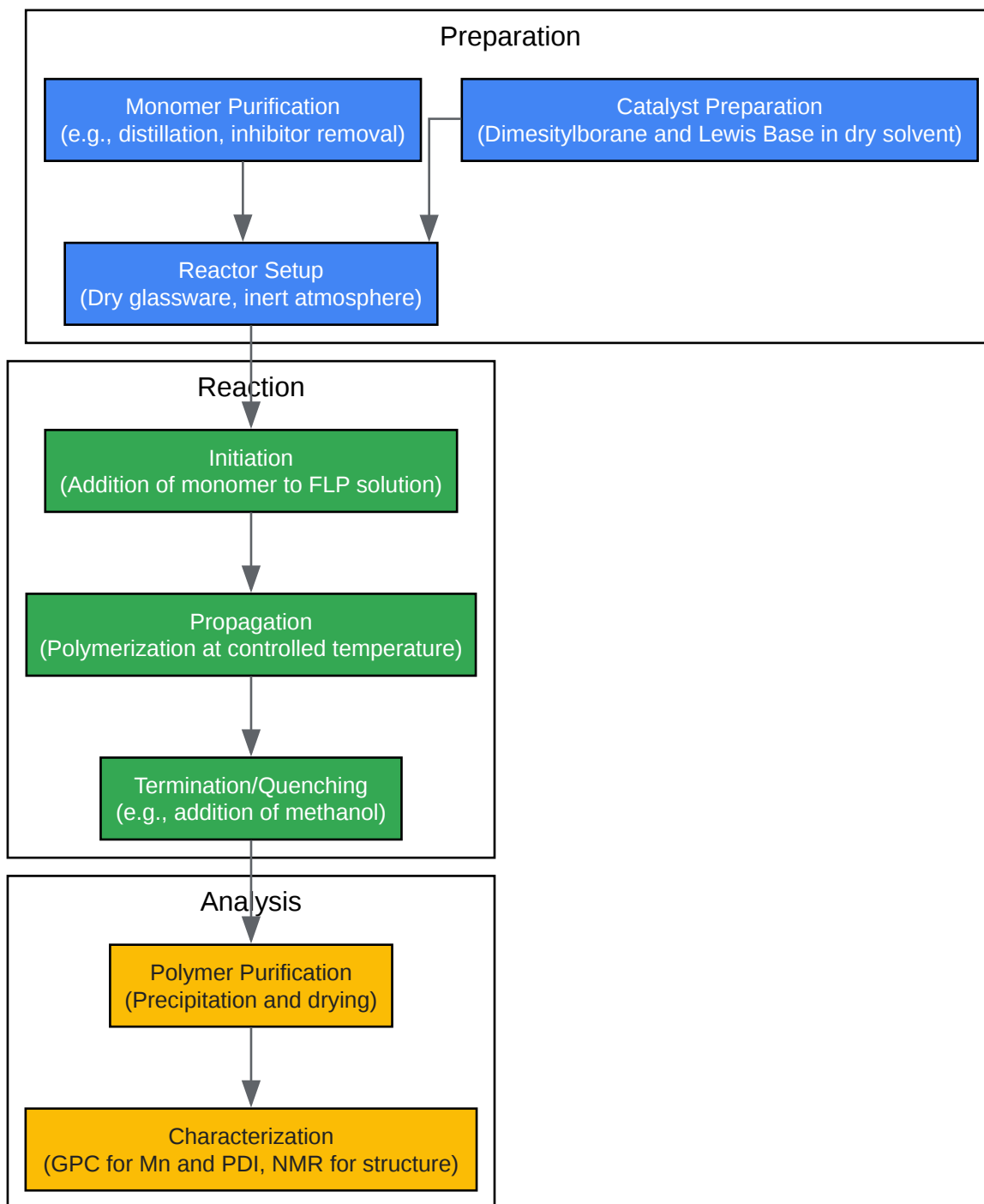
Mechanism of FLP-Initiated Polymerization

The general mechanism involves the activation of a monomer by the FLP to generate a zwitterionic species, which then propagates the polymerization.

- **Initiation:** The FLP, consisting of **dimesitylborane** and a bulky Lewis base, attacks the polar vinyl monomer. The borane coordinates to the carbonyl oxygen (in the case of acrylates/methacrylates), while the Lewis base attacks the β -carbon of the vinyl group. This concerted action forms a zwitterionic enolate.
- **Propagation:** The nucleophilic enolate end of the zwitterion attacks another monomer molecule that is activated by a free borane, leading to chain growth.

Logical Workflow for FLP Polymerization

Workflow for FLP Polymerization



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Caption: Workflow for a typical FLP-catalyzed polymerization experiment.

Quantitative Data for FLP Polymerization of Methyl Methacrylate (MMA)

While specific data for **dimesitylborane** is limited, the following table summarizes representative data for the polymerization of MMA using a highly related sterically hindered borane, $B(C_6F_5)_3$, in an FLP system. This data provides a benchmark for expected performance.

Entry	Lewis Base (LB)	[Monomer]: [Borane]: [LB]	Time (h)	Conversion (%)	M_n (kg/mol)	PDI (M_w/M_n)
1	$P(tBu)_3$	100:1:1	0.5	>99	15.2	1.18
2	$P(cyclohexyl)_3$	100:1:1	1.0	>99	14.8	1.25
3	N-Heterocyclic Carbene (IPr)	200:1:1	0.2	>99	28.5	1.10
4	Phosphazene Base (P_2-Et)	500:1:1	0.1	>99	55.1	1.12

Data is illustrative and based on systems using $B(C_6F_5)_3$ as the Lewis acid.

Experimental Protocol: General Procedure for FLP Polymerization of MMA

Materials:

- **Dimesitylborane** (or other bulky borane)
- Bulky Lewis base (e.g., tricyclohexylphosphine)

- Methyl methacrylate (MMA), freshly distilled to remove inhibitors
- Anhydrous toluene
- Methanol (for quenching)
- Hexane (for precipitation)

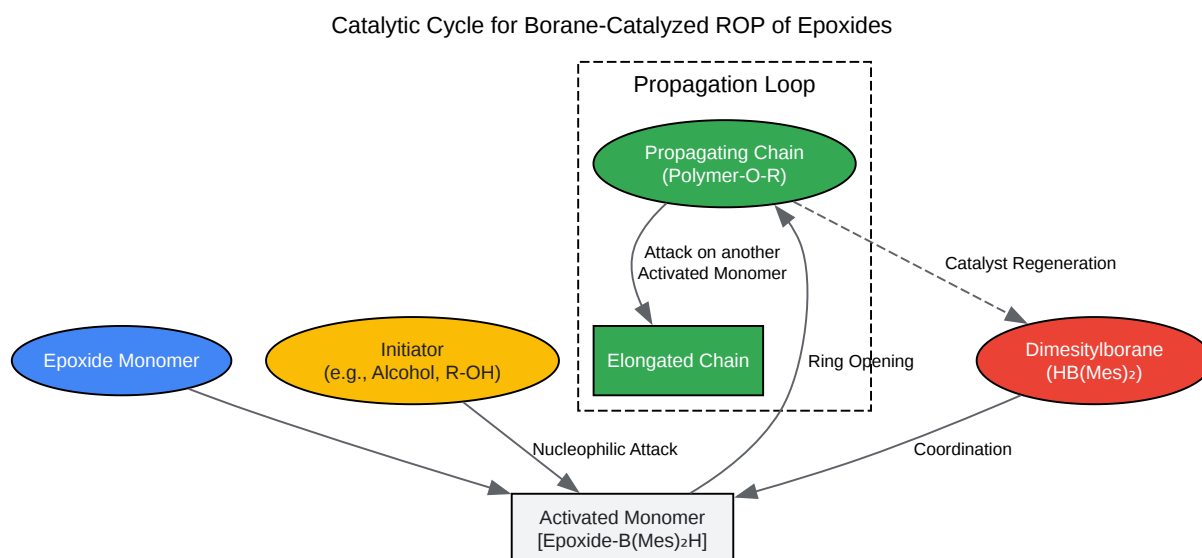
Procedure:

- All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All manipulations should be performed under an inert atmosphere.
- In a Schlenk flask, dissolve **dimesitylborane** (e.g., 0.1 mmol) and the Lewis base (e.g., 0.1 mmol) in anhydrous toluene (10 mL).
- In a separate flask, prepare a solution of the monomer, MMA (e.g., 10 mmol, 1.0 g), in anhydrous toluene (10 mL).
- Cool the FLP solution to the desired reaction temperature (e.g., 0 °C or room temperature).
- Slowly add the monomer solution to the stirred FLP solution via syringe.
- Monitor the reaction progress by taking aliquots and analyzing them by ^1H NMR for monomer conversion.
- Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol (approx. 1 mL).
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane.
- Filter the precipitated polymer, wash with fresh hexane, and dry under vacuum to a constant weight.
- Characterize the polymer's molecular weight (M_n) and polydispersity index (PDI) using gel permeation chromatography (GPC) and confirm its structure by NMR spectroscopy.

Application: Ring-Opening Polymerization (ROP) of Epoxides

Lewis acids are known to catalyze the ring-opening polymerization of epoxides like cyclohexene oxide (CHO). The Lewis acid activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. While specific protocols for **dimesitylborane** are not well-documented, its Lewis acidity suggests potential activity in this area.

Proposed Catalytic Cycle for Borane-Catalyzed ROP of Epoxides



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Caption: Proposed mechanism for **dimesitylborane**-catalyzed ROP of epoxides.

Quantitative Data for Borane-Catalyzed ROP of Cyclohexene Oxide (CHO)

The following data is for a related borane-catalyzed system and serves as a reference for the potential performance of **dimesitylborane**.

Entry	Catalyst System	[Monomer]:[Cat]	Time (h)	Conversion (%)	M _n (kg/mol)	PDI (M _w /M _n)
1	B(C ₆ F ₅) ₃ / PPNCI	200:1	24	95	18.5	1.15
2	Et ₃ B / H ₂ O	500:1	48	88	45.2	1.30

PPNCI = Bis(triphenylphosphine)iminium chloride. Data is illustrative of borane-catalyzed systems.

Experimental Protocol: General Procedure for ROP of Cyclohexene Oxide

Materials:

- **Dimesitylborane**
- Cyclohexene oxide (CHO), freshly distilled
- Initiator (e.g., benzyl alcohol), dried
- Anhydrous toluene
- Methanol

Procedure:

- Under an inert atmosphere, add **dimesitylborane** (e.g., 0.05 mmol) to a dry Schlenk flask containing anhydrous toluene (5 mL).
- Add the initiator, benzyl alcohol (e.g., 0.1 mmol).
- Add the monomer, cyclohexene oxide (e.g., 10 mmol, 1.0 g).

- Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
- Monitor the polymerization by tracking the monomer conversion via ^1H NMR or GC analysis of aliquots.
- After the desired time or conversion, cool the reaction to room temperature and quench with a few drops of methanol.
- Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum.
- Analyze the polymer by GPC and NMR.

Summary and Outlook

Dimesitylborane is a valuable Lewis acid for catalysis, particularly within the framework of Frustrated Lewis Pairs. Its significant steric bulk is key to its ability to form reactive FLPs that can initiate the polymerization of polar monomers in a controlled manner. While direct data on **dimesitylborane** as a standalone polymerization catalyst is still developing, the principles and protocols outlined here for analogous systems provide a strong foundation for researchers exploring its potential. Future work will likely focus on optimizing reaction conditions, expanding the scope of monomers, and further elucidating the precise mechanistic details of **dimesitylborane**-catalyzed polymerizations.

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Phone: (601) 213-4426
Email: info@benchchem.com